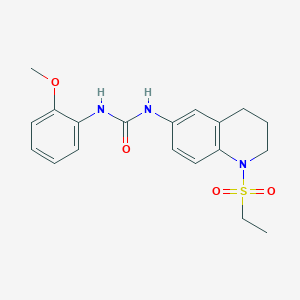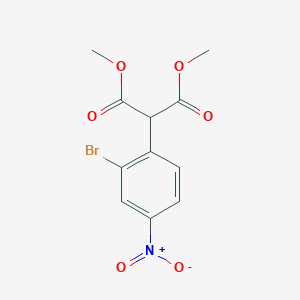![molecular formula C19H23N5O2 B2374903 N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine CAS No. 2380056-80-2](/img/structure/B2374903.png)
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine, also known as MRS 1754, is a selective antagonist for the adenosine A2B receptor. This molecule is of great interest in scientific research as it has potential therapeutic applications in various diseases, including cancer, asthma, and inflammation.
Mecanismo De Acción
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 selectively blocks the adenosine A2B receptor. This receptor is a G protein-coupled receptor that is activated by adenosine. When activated, the adenosine A2B receptor stimulates the production of cyclic AMP (cAMP) and activates the protein kinase A (PKA) pathway. This pathway is involved in various cellular processes, including tumor growth, inflammation, and bronchoconstriction. By blocking the adenosine A2B receptor, this compound 1754 inhibits the production of cAMP and the activation of the PKA pathway.
Biochemical and Physiological Effects:
This compound 1754 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound 1754 inhibits the production of cAMP and the activation of the PKA pathway in cells expressing the adenosine A2B receptor. In vivo, this compound 1754 has been shown to inhibit tumor growth and metastasis in mouse models of cancer. This compound 1754 has also been shown to reduce airway inflammation and bronchoconstriction in mouse models of asthma. In addition, this compound 1754 has been shown to reduce the production of pro-inflammatory cytokines in mouse models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 has several advantages and limitations for lab experiments. One advantage is its selectivity for the adenosine A2B receptor, which allows for specific targeting of this receptor. Another advantage is its potential therapeutic applications in various diseases, which makes it a valuable tool for drug discovery. One limitation is its complex synthesis method, which requires expertise in organic chemistry. Another limitation is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to optimize its pharmacokinetics and bioavailability to improve its efficacy and safety. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for combination therapy. Overall, this compound 1754 is a promising molecule with potential applications in various diseases, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 involves a series of chemical reactions. The first step is the preparation of 2-methoxyphenylacetic acid, which is then reacted with oxirane to form 4-(2-methoxyphenyl)oxan-4-ol. This intermediate is then reacted with 9-methyl-6-chloropurine to form the final product, this compound 1754. The synthesis of this compound 1754 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine 1754 has potential therapeutic applications in various diseases, including cancer, asthma, and inflammation. The adenosine A2B receptor is known to play a role in these diseases, and this compound 1754 can selectively block this receptor. In cancer, the adenosine A2B receptor is overexpressed, and its activation promotes tumor growth and metastasis. By blocking this receptor, this compound 1754 can inhibit tumor growth and metastasis. In asthma, the adenosine A2B receptor is involved in airway inflammation and bronchoconstriction. This compound 1754 can block this receptor and reduce airway inflammation and bronchoconstriction. In inflammation, the adenosine A2B receptor is involved in the production of pro-inflammatory cytokines. This compound 1754 can block this receptor and reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-24-13-23-16-17(21-12-22-18(16)24)20-11-19(7-9-26-10-8-19)14-5-3-4-6-15(14)25-2/h3-6,12-13H,7-11H2,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKFWAOLQWXDRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3(CCOCC3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374820.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)



![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)


![N,N,4-Trimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2374836.png)
![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)


![4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2374842.png)